molecular formula C24H22F3N3O2 B10951845 (2E)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-ethoxyphenyl)prop-2-enamide

(2E)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B10951845
M. Wt: 441.4 g/mol
InChI Key: QOHAWBDSPUGWFX-NTEUORMPSA-N
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Description

(E)-N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling reactions to assemble the final structure. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H22F3N3O2

Molecular Weight

441.4 g/mol

IUPAC Name

(E)-N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-(2-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H22F3N3O2/c1-2-32-21-6-4-3-5-17(21)9-14-23(31)28-18-10-12-19(13-11-18)30-20(16-7-8-16)15-22(29-30)24(25,26)27/h3-6,9-16H,2,7-8H2,1H3,(H,28,31)/b14-9+

InChI Key

QOHAWBDSPUGWFX-NTEUORMPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4CC4

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4CC4

Origin of Product

United States

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